

Application Note: ^1H and ^{13}C NMR Spectral Assignment for Ethylcyclopropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylcyclopropane*

Cat. No.: *B072622*

[Get Quote](#)

Abstract

This application note provides a detailed protocol and spectral assignment for the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) analysis of **ethylcyclopropane**. The characteristic chemical shifts (δ), signal multiplicities, and coupling constants (J) are presented in a clear, tabular format. This document is intended to serve as a practical guide for researchers, scientists, and professionals in drug development and organic chemistry for the structural elucidation and verification of **ethylcyclopropane** and related substituted cyclopropane moieties.

Introduction

Ethylcyclopropane is a simple alkyl-substituted cycloalkane. The cyclopropyl group's unique electronic properties, arising from its strained three-membered ring, result in distinctive NMR spectral features. Specifically, the protons on the cyclopropane ring exhibit unusually high-field chemical shifts, a consequence of the ring's diamagnetic anisotropy. Accurate assignment of ^1H and ^{13}C NMR spectra is crucial for the unambiguous identification and characterization of molecules containing this functional group. This note details the experimental procedure for acquiring high-quality NMR spectra of this volatile compound and provides a comprehensive analysis of the resulting data.

Data Presentation

The ^1H and ^{13}C NMR data for **ethylcyclopropane** are summarized below. The assignments are based on chemical shifts, multiplicities, integration, and coupling constants.

Table 1: ^1H NMR Spectral Data for **Ethylcyclopropane** (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~0.99	t	3H	7.4	$-\text{CH}_2\text{CH}_3$
~1.30	q	2H	7.4	$-\text{CH}_2\text{CH}_3$
~0.65	m	1H	-	$-\text{CH}-$ (cyclopropyl)
~0.25	m	2H	-	$-\text{CH}_2-$ (cyclopropyl, cis)
~-0.15	m	2H	-	$-\text{CH}_2-$ (cyclopropyl, trans)

Table 2: ^{13}C NMR Spectral Data for **Ethylcyclopropane** (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
14.2	$-\text{CH}_2\text{CH}_3$
22.8	$-\text{CH}_2\text{CH}_3$
11.9	$-\text{CH}-$ (cyclopropyl)
8.5	$-\text{CH}_2-$ (cyclopropyl)

Note: The specific chemical shifts for the diastereotopic cyclopropyl protons can be complex and may require 2D NMR techniques for unambiguous assignment. The values presented are approximate and consistent with typical spectra of alkyl-substituted cyclopropanes.

Experimental Protocols

Sample Preparation for a Volatile Liquid

Due to the volatile nature of **ethylcyclopropane** (boiling point: 36 °C), careful sample preparation is required to prevent evaporation.

Materials:

- **Ethylcyclopropane**
- Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- High-quality 5 mm NMR tube with cap
- Pipettes
- Small, clean vial
- Ice bath

Procedure:

- Cool the **ethylcyclopropane**, deuterated solvent, and NMR tube in an ice bath to minimize evaporation.
- In the cooled vial, add approximately 5-10 mg of **ethylcyclopropane**.
- To the same vial, add 0.6-0.7 mL of cold CDCl_3 with TMS.
- Gently mix the solution until homogeneous.
- Using a pre-cooled pipette, transfer the solution into the pre-cooled NMR tube.
- Cap the NMR tube securely.
- Wipe the outside of the NMR tube to remove any condensation before inserting it into the spectrometer.

NMR Data Acquisition

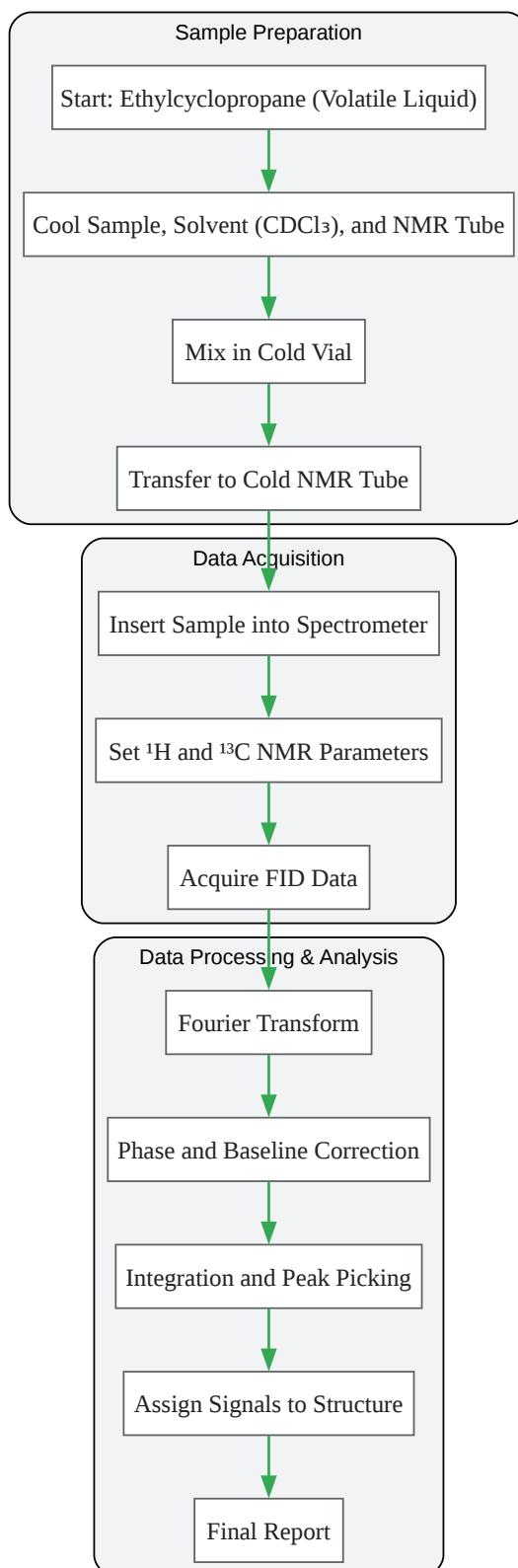
Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

¹H NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single pulse (e.g., 'zg30')
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width: 16 ppm
- Acquisition Time: ~4 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 16-32 (signal dependent)
- Receiver Gain: Optimized for the sample

¹³C NMR Acquisition Parameters (Typical):


- Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width: 240 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more (concentration-dependent)

- Receiver Gain: Optimized for the sample

Mandatory Visualization

The following diagrams illustrate the structure of **ethylcyclopropane** with atom numbering for NMR assignment and a conceptual workflow for the experimental and analytical process.

Caption: Structure of **ethylcyclopropane** with carbon atom numbering for NMR assignment.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR analysis of **ethylcyclopropane**.

Conclusion

This application note provides a comprehensive guide to the ^1H and ^{13}C NMR spectral assignment of **ethylcyclopropane**. The provided data and protocols are essential for the accurate identification and structural verification of this compound and can be adapted for the analysis of other small molecules containing the cyclopropyl moiety. The characteristic upfield shifts of the cyclopropyl protons are a key diagnostic feature in the ^1H NMR spectrum.

- To cite this document: BenchChem. [Application Note: ^1H and ^{13}C NMR Spectral Assignment for Ethylcyclopropane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072622#1h-and-13c-nmr-spectral-assignment-for-ethylcyclopropane\]](https://www.benchchem.com/product/b072622#1h-and-13c-nmr-spectral-assignment-for-ethylcyclopropane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com